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Compound of Interest

Compound Name: Abaperidone

Cat. No.: B1664760 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the chemical structure and

synthesis of risperidone, an atypical antipsychotic medication. The information is intended for

researchers, scientists, and professionals involved in drug development and medicinal

chemistry.

Chemical Structure of Risperidone
Risperidone is a complex heterocyclic compound belonging to the benzisoxazole class of

antipsychotic drugs.[1] Its chemical structure is characterized by three main moieties: a

fluorinated benzisoxazole group, a piperidine ring, and a pyridopyrimidine system.

The International Union of Pure and Applied Chemistry (IUPAC) name for risperidone is 3-[2-[4-

(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-

a]pyrimidin-4-one.[2][3][4]

Table 1: Chemical and Physical Properties of Risperidone
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Property Value Reference

CAS Number 106266-06-2 [2]

Molecular Formula C₂₃H₂₇FN₄O₂

Molecular Weight 410.49 g/mol

Melting Point 170 °C

Appearance
White to slightly beige

crystalline powder

Solubility

Practically insoluble in water,

freely soluble in methylene

chloride, soluble in methanol

and 0.1 N HCl.

Below is a DOT script to generate a diagram of the chemical structure of risperidone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.chemicalbook.com/synthesis/63234-80-0.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Structural Moieties

6-Fluoro-1,2-benzisoxazole Piperidine
C-C bond

2-Methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Ethyl linker

Click to download full resolution via product page

A diagram illustrating the key chemical moieties of the risperidone molecule.

Synthesis of Risperidone
The most widely employed synthetic route for risperidone involves the N-alkylation of a

benzisoxazole-piperidine intermediate with a pyridopyrimidine derivative. This convergent

synthesis strategy allows for the independent preparation of the two key heterocyclic systems,

which are then coupled in the final step.

Overview of the Main Synthetic Pathway
The synthesis can be conceptually divided into three main stages:

Synthesis of the Benzisoxazole-Piperidine Intermediate: Preparation of 6-fluoro-3-(piperidin-

4-yl)-1,2-benzisoxazole.
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Synthesis of the Pyridopyrimidine Intermediate: Preparation of 3-(2-chloroethyl)-2-methyl-

6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.

Final Condensation: N-alkylation of the benzisoxazole-piperidine with the chloroethyl-

pyridopyrimidine to yield risperidone.

Below is a DOT script that visualizes the overall synthetic workflow.

Intermediate Synthesis

Final Product Formation

Starting Materials for Benzisoxazole-Piperidine 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole

N-Alkylation (Condensation)

Starting Materials for Pyridopyrimidine 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Purification Risperidone (Final Product)

Click to download full resolution via product page

A workflow diagram illustrating the key stages in the synthesis of risperidone.

Experimental Protocols
This intermediate is synthesized from 2,4-difluorobenzoyl chloride and N-acetyl-4-

piperidinecarbonyl chloride.

Protocol:

Friedel-Crafts Acylation: 1,3-Difluorobenzene is acylated with 1-acetyl-4-piperidine-carbonyl

chloride in the presence of a Lewis acid catalyst such as aluminum chloride in a suitable

solvent like dichloromethane. This reaction forms 1-(4-(2,4-difluorobenzoyl)piperidin-1-

yl)ethan-1-one.

Deprotection: The acetyl protecting group on the piperidine nitrogen is removed by acid

hydrolysis, typically by refluxing with 6N hydrochloric acid, to yield (2,4-difluorophenyl)

(piperidin-4-yl)methanone.
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Oxime Formation: The ketone is converted to an oxime by reacting with hydroxylamine

hydrochloride in a suitable solvent like ethanol, often in the presence of a base such as N,N-

diethylethanamine.

Cyclization: The oxime undergoes intramolecular cyclization to form the benzisoxazole ring.

This is typically achieved by refluxing with a strong base, such as 50% aqueous potassium

hydroxide. The resulting product is 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole.

This intermediate is prepared from 2-aminopyridine and 3-acetyl-γ-butyrolactone.

Protocol:

Cyclocondensation: 2-Aminopyridine is reacted with 3-acetyldihydrofuran-2(3H)-one (2-

acetylbutyrolactone) in the presence of a dehydrating agent like p-toluenesulfonic acid to

form 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Reduction: The pyridopyrimidine ring is hydrogenated to the tetrahydro derivative. This is

typically carried out using a palladium on carbon (Pd/C) catalyst under hydrogen pressure.

Chlorination: The hydroxyl group of the side chain is replaced with a chlorine atom. This can

be achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The product is 3-(2-

chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one hydrochloride.

Protocol:

N-Alkylation: 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride is reacted with 3-(2-

chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.

Reaction Conditions: The reaction is carried out in a polar aprotic solvent such as

dimethylformamide (DMF) or acetonitrile. A base, typically sodium carbonate (Na₂CO₃), is

used to neutralize the hydrochloride salt and facilitate the nucleophilic substitution. A catalytic

amount of potassium iodide (KI) is often added to enhance the reaction rate. The reaction

mixture is heated, for instance, to 110-120 °C for several hours.

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude

product is precipitated by adding water. The solid is collected by filtration and washed.
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Purification is typically achieved by recrystallization from a suitable solvent system, such as

a mixture of DMF and isopropanol, to yield pure risperidone.

Quantitative Data on Synthesis
The following table summarizes typical reaction conditions and yields for the final condensation

step to produce risperidone.

Table 2: Comparison of Reaction Conditions for the Final Synthesis of Risperidone

Solvent Base Catalyst
Temper
ature
(°C)

Time (h)
Yield
(%)

Purity
(%)

Referen
ce

DMF Na₂CO₃ KI Reflux - 46 -

Water Na₂CO₃ - 110-120 0.67 93.2
99.5

(HPLC)

Acetonitri

le
Na₂CO₃ KI 79-83 17

74

(crude)

99.8

(HPLC

after

recrystalli

zation)

Isopropa

nol
Na₂CO₃ KI 79-83 17

60

(overall)

99.8

(HPLC)

Alternative Synthetic Approaches
While the N-alkylation route is the most common, other synthetic strategies have been explored

to improve efficiency and yield. One notable alternative involves a Stille coupling reaction. This

approach creates a vinyl-substituted pyridopyrimidine intermediate, which can then be further

elaborated to introduce the piperidine-benzisoxazole moiety. While this method can offer high

yields, it involves the use of organotin reagents, which have toxicity concerns.

Spectroscopic Characterization
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The structural elucidation and purity assessment of risperidone and its intermediates rely on

various spectroscopic techniques.

Table 3: Key Spectroscopic Data for Risperidone

Technique Key Signals/Features Reference

¹H NMR

Signals corresponding to the

aromatic protons of the

benzisoxazole ring, the

aliphatic protons of the

piperidine and

tetrahydropyridopyrimidine

rings, and the methyl group.

¹³C NMR

Resonances for the carbonyl

carbon, aromatic carbons, and

the various aliphatic carbons in

the heterocyclic systems.

IR (KBr)

Characteristic absorption

bands for the C=O stretching

(around 1650 cm⁻¹), C-F

stretching, and C-N stretching

vibrations.

Mass Spectrometry (ESI)
A prominent molecular ion

peak (M+H)⁺ at m/z 411.

Conclusion
This technical guide has detailed the chemical structure and the primary synthetic route for

risperidone, a key atypical antipsychotic. The synthesis is a well-established multi-step process

involving the preparation of two key heterocyclic intermediates followed by their condensation.

The provided protocols and quantitative data offer a valuable resource for researchers and

professionals in the field of pharmaceutical sciences. Further research into alternative, more

efficient, and greener synthetic methodologies continues to be an area of active investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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